In-Depth Technical Guide: Physicochemical Properties of the Hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH
In-Depth Technical Guide: Physicochemical Properties of the Hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH
Introduction
This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical calculation and significance of its molecular weight and isoelectric point. Understanding these core parameters is critical for a range of applications, including but not limited to, peptide synthesis and purification, mass spectrometry analysis, formulation development, and the design of peptide-based therapeutics. The methodologies outlined herein offer a robust framework for the characterization of synthetic peptides.
Determination of Molecular Weight
The molecular weight of a peptide is a foundational parameter, essential for accurate quantification, stoichiometric calculations in biological assays, and for the unambiguous identification of the molecule via mass spectrometry. The theoretical molecular weight is calculated by summing the molecular weights of the individual amino acid residues and subtracting the molecular weight of the water molecules that are eliminated during the formation of the peptide bonds.
Methodology for Molecular Weight Calculation
The calculation of the average molecular weight for H-Lys-Glu-Thr-Tyr-Ser-Lys-OH follows a systematic, step-by-step process:
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Identify Constituent Amino Acids: The hexapeptide is composed of the following amino acids in sequence: Lysine (Lys), Glutamic Acid (Glu), Threonine (Thr), Tyrosine (Tyr), Serine (Ser), and Lysine (Lys).
-
Summation of Individual Amino Acid Molecular Weights: The molecular weight of each individual amino acid is first obtained.
-
Account for Water Loss During Peptide Bond Formation: For a linear peptide of 'n' amino acids, (n-1) peptide bonds are formed. The formation of each peptide bond involves the removal of one molecule of water (H₂O).
-
Final Calculation: The total molecular weight of the peptide is the sum of the molecular weights of its constituent amino acids minus the total molecular weight of the water molecules lost.
The formula for this calculation is:
Molecular Weight of Peptide = Σ (Molecular Weight of each Amino Acid) - (n-1) * (Molecular Weight of H₂O)
Where 'n' is the number of amino acids in the peptide.
Calculated Molecular Weight
The molecular weights of the individual amino acids are presented in the table below:
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) |
| Lysine | Lys | K | 146.19[1] |
| Glutamic Acid | Glu | E | 147.13[2][3][4][5][6] |
| Threonine | Thr | T | 119.12[7][8][9][10][11] |
| Tyrosine | Tyr | Y | 181.19[12][13][14][15] |
| Serine | Ser | S | 105.09[16][17][18][19] |
| Lysine | Lys | K | 146.19[1] |
Calculation:
-
Sum of Amino Acid Molecular Weights: 146.19 + 147.13 + 119.12 + 181.19 + 105.09 + 146.19 = 844.91 g/mol
-
Number of Peptide Bonds (n-1): 6 - 1 = 5
-
Molecular Weight of Water (H₂O): 18.015 g/mol
-
Total Weight of Water Lost: 5 * 18.015 = 90.075 g/mol
-
Calculated Molecular Weight of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH: 844.91 - 90.075 = 754.835 g/mol
This calculated molecular weight is a critical parameter for subsequent experimental work.
Determination of Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule, such as a peptide, carries no net electrical charge.[20] This property is of paramount importance as it influences the peptide's solubility, its behavior in ion-exchange chromatography, and its electrophoretic mobility. At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge.
Methodology for Isoelectric Point Calculation
The theoretical isoelectric point of a peptide is determined by the pKa values of its ionizable groups. For the peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH, the ionizable groups are:
-
The N-terminal α-amino group.
-
The C-terminal α-carboxyl group.
-
The side chains of the constituent amino acids that are ionizable within a typical pH range.
The step-by-step methodology is as follows:
-
Identify all Ionizable Groups: In this peptide, the ionizable groups are the N-terminus, the C-terminus, the ε-amino groups of the two Lysine residues, the γ-carboxyl group of the Glutamic Acid residue, and the phenolic hydroxyl group of the Tyrosine residue.
-
Assign pKa Values: Appropriate pKa values are assigned to each ionizable group. These values can be influenced by the local chemical environment within the peptide.
-
Determine the Charge at a Given pH: The charge of each ionizable group at a specific pH is determined based on its pKa.
-
Calculate the Net Charge of the Peptide: The net charge of the peptide at a given pH is the sum of the charges of all its ionizable groups.
-
Identify the Isoelectric Point: The pI is the pH at which the net charge of the peptide is zero. For a peptide with multiple ionizable groups, the pI can be estimated by averaging the pKa values of the two ionizable groups that bracket the pH at which the net charge is zero.
Calculated Isoelectric Point
The pKa values for the ionizable groups in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH are listed in the table below.
| Ionizable Group | Amino Acid | pKa Value |
| C-terminus | - | ~3.1 - 3.3[21][22] |
| γ-carboxyl | Glutamic Acid | ~4.25[23] |
| Phenolic hydroxyl | Tyrosine | ~10.07[24] |
| N-terminus | - | ~7.7 - 8.0[21][25] |
| ε-amino | Lysine | ~10.53[23] |
| ε-amino | Lysine | ~10.53[23] |
Step-wise Titration and Charge Determination:
To find the pI, we can consider the charge of the peptide at different pH ranges, starting from a very low pH where all ionizable groups are protonated.
-
At pH < 2: All groups are protonated. The net charge is (+1 from N-terminus) + (+1 from Lys side chain) + (+1 from the other Lys side chain) = +3.
-
As the pH increases past the pKa of the C-terminus (~3.2): The C-terminal carboxyl group deprotonates. The net charge becomes +2.
-
As the pH increases past the pKa of the Glutamic Acid side chain (~4.25): The side chain carboxyl group of glutamic acid deprotonates. The net charge becomes +1.
-
As the pH increases past the pKa of the N-terminus (~7.8): The N-terminal amino group deprotonates. The net charge becomes 0.
-
As the pH increases past the pKa of the Tyrosine side chain (~10.07): The phenolic hydroxyl group of tyrosine deprotonates. The net charge becomes -1.
-
As the pH increases past the pKa of the Lysine side chains (~10.53): The two lysine side chain amino groups deprotonate. The net charge becomes -3.
The isoelectric point is the pH at which the net charge is zero. This occurs between the deprotonation of the N-terminus and the deprotonation of the Tyrosine side chain. Therefore, the pI can be estimated by averaging the pKa values of these two groups.
Calculation:
-
pI ≈ (pKa of N-terminus + pKa of Tyrosine side chain) / 2
-
pI ≈ (7.8 + 10.07) / 2 = 8.935
Thus, the estimated isoelectric point of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH is approximately 8.94 .
Experimental Workflow and Visualization
The theoretical calculations detailed above provide a strong foundation for the practical characterization of the H-Lys-Glu-Thr-Tyr-Ser-Lys-OH peptide. The following diagram illustrates the logical workflow for both the computational and experimental determination of its physicochemical properties.
Caption: Workflow for the characterization of peptide physicochemical properties.
Summary of Physicochemical Properties
The calculated physicochemical properties of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH are summarized in the table below for quick reference.
| Property | Calculated Value |
| Molecular Formula | C₃₄H₅₇N₉O₁₁ |
| Average Molecular Weight | 754.835 g/mol |
| Theoretical Isoelectric Point (pI) | ~8.94 |
Conclusion
This technical guide has provided a detailed, first-principles approach to determining the molecular weight and isoelectric point of the hexapeptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH. The calculated molecular weight of 754.835 g/mol and an estimated isoelectric point of approximately 8.94 are critical data points for any research or development activities involving this peptide. The methodologies and workflows presented herein are broadly applicable for the characterization of other novel peptide sequences, underscoring the importance of a strong theoretical foundation in peptide science.
References
-
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Brainly. (2023, September 10). The pKa values for the three ionizable groups on tyrosine are as follows: - pKa (-COOH) = 2.2. Retrieved from [Link]
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Wikipedia. (n.d.). Threonine. Retrieved from [Link]
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NEET Coaching. (n.d.). The pK_(a) values of ionisable groups in lysine are 2.18, 8.95 and 10.79 respectively.... Retrieved from [Link]
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GROMACS forums. (2022, May 20). Protonation states of N and C terminal of the protein. Retrieved from [Link]
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